Tert-butyl cyclopentylalaninate
Description
Significance of Protected Amino Acid Derivatives in Contemporary Chemical Research
In modern chemical research, the use of protected amino acid derivatives is indispensable. The bifunctional nature of amino acids, containing both a nucleophilic amino group and a carboxylic acid, necessitates the use of protecting groups to achieve controlled and specific chemical reactions. researchgate.net Without protection, uncontrolled polymerization or undesired side reactions would occur, hindering the synthesis of well-defined peptides and other complex target molecules. researchgate.net The strategic application of protecting groups allows chemists to selectively unmask and react specific functional groups, a cornerstone of multistep organic synthesis. libretexts.org This control is paramount in the synthesis of pharmaceuticals, many of which are peptides or contain amino acid-derived moieties. nih.gov
The Role of the tert-Butyl Moiety in Protecting Group Strategies
The tert-butyl group is a widely employed protecting group in organic synthesis, valued for its steric bulk and specific cleavage conditions. ontosight.ainih.gov In peptide synthesis, the tert-butyl group is frequently used to protect the side-chain functional groups of amino acids such as serine, threonine, tyrosine, aspartic acid, and glutamic acid. ontosight.aiiris-biotech.de Its key advantage lies in its stability to a wide range of reaction conditions, including the basic conditions used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the α-amino group. ontosight.aiiris-biotech.de
The tert-butyl group is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA). ontosight.aiiris-biotech.de This orthogonality in deprotection strategies, where one protecting group can be removed without affecting another, is a fundamental principle in the synthesis of complex molecules. iris-biotech.de The tert-butyl ester, for example, can be selectively cleaved in the presence of other acid-labile groups by using milder acidic conditions. This allows for a high degree of control and flexibility in synthetic routes. The formation of tert-butyl carbamates (Boc group) is another critical application, providing a robust and widely used method for protecting amino groups. organic-chemistry.org
Overview of Cyclopentylalanine Derivatives in Chiral Chemistry
Cyclopentylalanine and its derivatives are non-proteinogenic amino acids that have garnered interest in chiral chemistry and medicinal chemistry. The incorporation of a cyclopentyl ring into the amino acid side chain introduces conformational constraints and lipophilicity, which can significantly influence the biological activity and metabolic stability of peptides and other bioactive molecules. Chiral derivatives of cyclopentane (B165970), including those related to amino acids, are valuable synthons in the preparation of various biologically active compounds, such as carbocyclic nucleosides. google.com
The synthesis of enantiomerically pure cyclopentylalanine derivatives is a key challenge and an active area of research. Asymmetric synthesis methods are often employed to control the stereochemistry of the final product. nih.gov The unique three-dimensional structure of cyclopentylalanine derivatives makes them useful tools for studying protein-protein interactions and for designing peptidomimetics with enhanced properties. The chiral nature of these derivatives is critical, as different enantiomers can exhibit vastly different biological activities. researchgate.net
Research Context and Theoretical Framework for tert-Butyl Cyclopentylalaninate
This compound combines the features of a protected amino acid ester with a non-natural amino acid. This compound serves as a valuable building block in the synthesis of peptides and other complex molecules where the incorporation of a cyclopentylalanine residue is desired. The tert-butyl ester provides temporary protection of the carboxylic acid, allowing for reactions at the amino group, such as peptide bond formation. The cyclopentyl side chain introduces unique steric and conformational properties.
The theoretical framework for the use of this compound is rooted in the principles of protecting group chemistry and peptide synthesis. The choice of the tert-butyl ester is dictated by its stability under various reaction conditions and its selective removal under acidic conditions. This allows for its integration into established synthetic strategies, such as solid-phase peptide synthesis (SPPS). The cyclopentylalanine moiety is introduced to modulate the properties of the target molecule, potentially enhancing its binding affinity, selectivity, or metabolic stability. Research in this area focuses on the efficient synthesis of this compound and its application in the construction of novel peptides and other biologically active compounds.
Interactive Data Table: Properties of Common Protecting Groups
| Protecting Group | Abbreviation | Structure | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Mild Acid (e.g., TFA) ontosight.aiiris-biotech.de |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂-CH₂-O-CO- | Mild Base (e.g., Piperidine) ontosight.aiiris-biotech.de |
| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂-O-CO- | Catalytic Hydrogenation, Strong Acid creative-peptides.com |
| tert-Butyl | tBu | (CH₃)₃C- | Strong Acid (e.g., TFA) ontosight.aiiris-biotech.de |
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 2-(cyclopentylamino)propanoate |
InChI |
InChI=1S/C12H23NO2/c1-9(11(14)15-12(2,3)4)13-10-7-5-6-8-10/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
PQNLBTPEOXGECN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC1CCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Cyclopentylalaninate and Analogues
Direct Esterification Approaches to tert-Butyl Esters of Amino Acids
Direct esterification represents the most straightforward approach to synthesizing tert-butyl amino acid esters. These methods involve the direct reaction of the amino acid with a tert-butylating agent.
Acid-Catalyzed Esterification Protocols
Acid-catalyzed esterification is a widely employed method for the synthesis of tert-butyl esters of amino acids. This approach typically involves the reaction of the amino acid with a source of tert-butyl groups in the presence of a strong acid catalyst.
One common method involves the use of isobutylene (B52900), which reacts with the amino acid in the presence of an acid catalyst such as sulfuric acid. This process is often carried out in an autoclave at room temperature over several days. For instance, the synthesis of various amino acid tert-butyl esters has been achieved by reacting the amino acid with isobutylene using silica-impregnated sulfuric acid as a catalyst in a solvent like dichloromethane (B109758). google.com While effective, the gaseous nature of isobutylene and the requirement for specialized equipment can be limitations. acs.org
A more convenient and frequently used protocol employs tert-butyl acetate (B1210297) as both the tert-butyl source and the solvent, with a strong acid catalyst like perchloric acid (HClO₄). nih.govnih.gov This method has been successfully applied to the synthesis of tert-butyl esters of various amino acids, including cyclic precursors. For example, the esterification of L-pyroglutamic acid with tert-butyl acetate in the presence of perchloric acid proceeds at room temperature over 18 hours to yield the corresponding tert-butyl ester in good yield. nih.gov
More recently, bis(trifluoromethanesulfonyl)imide (Tf₂NH) has emerged as a highly effective and safer alternative to perchloric acid. organic-chemistry.org This reagent can act as both a catalyst and a solubilizing agent for free amino acids in tert-butyl acetate, leading to rapid and high-yielding tert-butylation reactions. organic-chemistry.org
Table 1: Comparison of Acid-Catalyzed Esterification Protocols
| Catalyst/Reagent | Substrate Example | Solvent | Conditions | Yield | Reference |
| Isobutylene, H₂SO₄ on Silica | Threonine | Dichloromethane | Room Temp, 4-5 days | - | google.com |
| tert-Butyl Acetate, HClO₄ | L-pyroglutamic acid | tert-Butyl Acetate | Room Temp, 18h | 70% | nih.gov |
| bis(trifluoromethanesulfonyl)imide | Free Amino Acids | tert-Butyl Acetate | - | High | organic-chemistry.org |
Coupling Reagent-Mediated Esterification Techniques
Coupling reagents, commonly used in peptide synthesis for amide bond formation, can also be adapted for the synthesis of esters, including tert-butyl esters. These reagents activate the carboxylic acid group of the amino acid, facilitating its reaction with tert-butanol (B103910).
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are frequently used for this purpose. The reaction is typically carried out in the presence of a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The Steglich esterification, which utilizes DCC and a catalytic amount of DMAP, is a well-established method for forming esters from acids and alcohols and is particularly useful for the synthesis of t-butyl esters. nih.gov
Other phosphonium- and uranium-based coupling reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), have also been employed. These reagents are known for their high efficiency and rapid reaction times in peptide synthesis and can be applied to ester formation. rsc.org The choice of coupling reagent can be critical to avoid side reactions, such as racemization of the chiral center of the amino acid. google.com
Table 2: Common Coupling Reagents for Esterification
| Coupling Reagent | Additive/Catalyst | Typical Application | Reference |
| DCC, DIC | DMAP | Steglich Esterification | nih.gov |
| PyBOP | - | Peptide Synthesis, Ester Formation | rsc.org |
| HBTU | N-methylmorpholine | Amide Coupling, Ester Formation | nih.gov |
Solvent Effects on Esterification Efficiency and Selectivity
The choice of solvent can significantly impact the efficiency and selectivity of esterification reactions. For acid-catalyzed reactions using isobutylene, solvents such as dichloromethane and dioxane are commonly used. google.com When tert-butyl acetate is used as the reagent, it often serves as the solvent as well, creating highly concentrated reaction conditions that can drive the equilibrium towards the product. nih.gov
In coupling reagent-mediated esterifications, aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are standard choices. The solubility of the amino acid and the reagents in the chosen solvent is a crucial factor. For free amino acids, which can have poor solubility in organic solvents, the use of additives or the formation of salts can enhance solubility and improve reaction outcomes. organic-chemistry.org The solvent can also influence the rate of reaction and the extent of side reactions like racemization. pearson.com
Indirect Synthetic Routes via Precursors
Indirect methods for the synthesis of tert-butyl cyclopentylalaninate involve the initial formation of a precursor, which is then converted to the final tert-butyl ester. These routes can offer advantages in terms of avoiding harsh conditions or improving selectivity.
Transesterification Strategies
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This method can be used to prepare tert-butyl esters from other, more easily synthesized esters, such as methyl or ethyl esters. The reaction is typically catalyzed by an acid or a base. To drive the reaction to completion, the alcohol byproduct (e.g., methanol (B129727) or ethanol) is often removed by distillation. wikipedia.org
For amino acids, an N-protected amino acid methyl or ethyl ester can be reacted with tert-butanol in the presence of a suitable catalyst. Various catalysts, including metal salts and enzymes, can promote transesterification under mild conditions. google.com For example, scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols. google.com
Synthesis from Activated Carboxylic Acid Derivatives
Another indirect route involves the conversion of the amino acid into an activated carboxylic acid derivative, which then reacts with tert-butanol. A common activated derivative is the acid chloride. The amino acid, typically with its amino group protected, is first converted to the acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acid chloride is then reacted with tert-butanol, often in the presence of a non-nucleophilic base, to form the tert-butyl ester.
Interestingly, it has been shown that tert-butyl esters themselves can be converted to acid chlorides under specific conditions. The reaction of a tert-butyl ester with thionyl chloride at room temperature can selectively yield the corresponding acid chloride, leaving other types of esters intact. nih.gov This reactivity highlights the unique chemical properties of the tert-butyl ester group.
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic methods offer several advantages in chemical synthesis, including high selectivity, mild reaction conditions, and environmental compatibility. These approaches can be applied to both the formation of the tert-butyl ester and the synthesis of cyclopentylalanine analogues.
The formation of a tert-butyl ester can be challenging under traditional chemical conditions, which often require harsh reagents. Chemoenzymatic methods provide a milder alternative. Lipases can be used to catalyze the esterification or transesterification of amino acids. nih.govrsc.org
For the synthesis of this compound, a lipase (B570770) could be employed to catalyze the reaction between cyclopentylalanine and a tert-butyl alcohol source, such as tert-butanol or tert-butyl acetate. nih.govorganic-chemistry.org The use of immobilized lipases can simplify the purification process and allow for catalyst recycling. nih.govmdpi.com For instance, an esterification of L-pyroglutamic acid with tert-butyl acetate in the presence of perchloric acid has been reported as a key step in the synthesis of tert-butyl ester prodrugs. nih.gov While not a direct enzymatic esterification, it highlights a pathway that could potentially be adapted to an enzymatic process.
Fully enzymatic peptide synthesis strategies have also been developed that utilize the interconversion of C-terminal tert-butyl esters, demonstrating the compatibility of this protecting group with enzymatic manipulations. researchgate.net
Enzymes can be used to create a variety of analogues of cyclopentylalanine. For example, transaminases can be employed to introduce the amino group into a keto-acid precursor, potentially with high stereoselectivity. Acylases can be used for the selective deacylation of N-acyl-cyclopentylalanine, which can be part of a resolution strategy or a route to introduce different N-terminal protecting groups.
The application of lipases in the acylation of amino acid derivatives can also lead to the synthesis of novel analogues. capes.gov.br For instance, the regioselective acylation of amino acid derivatives with fatty acids can produce lipoamino acids, a class of surfactants. capes.gov.br This methodology could be applied to cyclopentylalanine to generate new functionalized molecules. Furthermore, enzymatic methods have been developed for the synthesis of noncanonical amino acids containing other functionalities, such as tertiary alcohols, showcasing the versatility of biocatalysis in expanding the chemical space of amino acid analogues. nih.gov
Optimization of Biocatalytic Systems for Enhanced Yield and Enantioselectivity
The synthesis of non-canonical amino acids and their derivatives, such as this compound, is of significant interest for pharmaceutical and biotechnological applications. ucsb.edumanchester.ac.uk Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. mdpi.com The optimization of these biocatalytic systems is crucial for achieving high yields and the desired enantiomeric purity, which are critical for the efficacy of the final active pharmaceutical ingredients. mdpi.comnih.gov Key parameters that are often manipulated to enhance reaction outcomes include the choice of enzyme, reaction medium, temperature, pH, and substrate-to-enzyme ratios. mdpi.comresearchgate.net
The development of efficient biocatalytic processes often involves screening different enzymes, such as lipases or transaminases, for their activity and selectivity towards the specific substrates. nih.govnih.gov For instance, lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous media, making them suitable for the synthesis of amino acid esters. mdpi.comresearchgate.net The kinetics of lipase-catalyzed reactions are influenced by several factors, including the reaction temperature and the enzyme-to-reagent ratio. mdpi.com
Recent advancements have focused on enzyme engineering and directed evolution to improve the performance of biocatalysts. nih.govnih.gov By modifying the enzyme's active site, researchers can enhance its affinity for non-natural substrates and improve its enantioselectivity. nih.govnih.gov For example, protoglobin nitrene transferases have been engineered to catalyze the enantioselective amination of carboxylic acid esters, providing a direct route to chiral α-amino esters. nih.govnih.gov
A summary of optimization strategies for biocatalytic synthesis of related amino acid esters is presented below, highlighting the impact of various parameters on yield and enantioselectivity. Although direct data for this compound is not extensively published, the principles from analogous systems are highly applicable.
Table 1: Optimization of Biocatalytic Synthesis of Amino Acid Esters
| Enzyme | Substrate(s) | Key Optimization Parameter(s) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Lipase from Mucor javanicus (MjL) | Fatty Acids | Temperature (55°C), pH (8.5), Substrate concentration (0.3 M) | 81 | >99 (for remaining free acid) |
| Lipase from Candida lipolytica (ClL) | Fatty Acids | Temperature (20°C), pH (4.5), Substrate concentration (0.3 M) | 97.2 | 87.8 (for remaining free acid) |
| Novozym 435 | Phenylglycinol, Capric Acid | Enzyme loading (15 wt%), Solvent-free | 89.41 | High N-acylation selectivity |
| Engineered Protoglobin (l-ApPgb-αEsA-G11) | Aryl Carboxylic Acid Esters | Directed Evolution | - | Excellent for halogen-substituted substrates |
| Engineered Protoglobin (d-ApPgb-αEsA-G2) | Aryl Carboxylic Acid Esters | Directed Evolution | Higher than l-form | Modest |
| Sterol Esterase from Ophiostoma piceae (OPEr) | β-sitostanol, C16/C18 Fatty Acids | Response Surface Methodology (RSM) Optimization | 86-97 | - |
This table is a compilation of data from studies on analogous compounds and biocatalytic systems to illustrate optimization principles. nih.govnih.govdocumentsdelivered.comnih.gov The enantiomeric excess for the lipase-catalyzed resolution of fatty acids refers to the purity of the unreacted acid, demonstrating the enzyme's selectivity.
The data illustrates that systematic optimization of reaction parameters, including the use of statistical methods like Response Surface Methodology (RSM), can lead to very high reaction efficiencies. nih.gov Moreover, the development of novel biocatalysts through techniques like directed evolution opens up possibilities for synthesizing a wide range of chiral molecules with high purity. nih.gov The application of these optimized biocatalytic strategies is a promising avenue for the industrial production of valuable non-canonical amino acid esters like this compound. nih.gov
Protective Group Chemistry and Deprotection Mechanisms
Stability and Orthogonality of the tert-Butyl Ester Protecting Group
The tert-butyl ester is widely employed due to its pronounced stability across a range of chemical environments, particularly those involving nucleophiles and reducing agents. thieme-connect.com This stability is crucial for enabling chemical transformations on other parts of a molecule without affecting the protected carboxylic acid.
A key feature of the tert-butyl ester is its susceptibility to cleavage under acidic conditions. thieme-connect.com This deprotection is typically achieved with strong protic acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk The reaction proceeds readily, often at room temperature, to release the free carboxylic acid. fishersci.co.uk The general mechanism involves protonation of the ester's carbonyl oxygen, which facilitates the departure of the tert-butyl group as a stable tertiary carbocation (isobutylene).
Lewis acids have also been demonstrated to be effective for the cleavage of tert-butyl esters. For instance, zinc bromide (ZnBr2) in dichloromethane (B109758) has been used for this purpose. acs.orgacs.org Similarly, the cerium(III) chloride and sodium iodide (CeCl₃·7H₂O-NaI) system in refluxing acetonitrile (B52724) can selectively cleave tert-butyl esters. organic-chemistry.org These methods can sometimes offer different selectivity profiles compared to protic acids.
Aqueous phosphoric acid has been reported as an environmentally benign and mild reagent for the deprotection of tert-butyl esters, tolerating other acid-sensitive groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org
| Reagent(s) | Typical Conditions | Selectivity/Notes | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), Room Temperature | Commonly used in peptide synthesis; can cleave other acid-labile groups like Boc. | |
| Hydrochloric acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate (B1210297) | Effective and widely available. | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | A Lewis acid approach; selectivity can be substrate-dependent. | acs.orgacs.org |
| Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile, Reflux | Offers selective cleavage of tert-butyl esters in the presence of N-Boc groups. | organic-chemistry.org |
| Aqueous Phosphoric Acid | - | Mild and environmentally friendly; tolerates various other protecting groups. | organic-chemistry.org |
Orthogonal protection, where one protecting group can be removed in the presence of another, is a fundamental strategy in the synthesis of complex molecules like peptides and natural products. organic-chemistry.org The tert-butyl ester is a valuable component of such strategies due to its unique cleavage conditions (acidolysis) compared to other common protecting groups.
For example, in peptide synthesis, a tert-butyl ester protecting a C-terminus or a side-chain carboxyl group can be maintained while an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, is removed from an N-terminus. wikipedia.org Conversely, the tert-butyl ester can be selectively cleaved with acid while base-stable groups remain intact.
The combination of a tert-butyl ester and a benzyl ester is another example of an orthogonal pair. The benzyl ester can be selectively removed by hydrogenolysis, while the tert-butyl ester is stable to these conditions. The tert-butyl ester can then be removed subsequently with acid. wikipedia.org While both N-Boc (tert-butoxycarbonyl) and tert-butyl esters are acid-labile, conditions can often be fine-tuned to achieve selective deprotection. For instance, the N-Boc group can sometimes be removed with milder acidic conditions than those required for tert-butyl ester cleavage. acs.org However, in many cases, strong acid will remove both. acs.org The CeCl₃·7H₂O-NaI system has been shown to selectively cleave tert-butyl esters while preserving N-Boc groups, reversing the typical selectivity seen with strong acids. organic-chemistry.org
| Protecting Group Combination | Targeted Group for Removal | Reagent/Condition for Selective Deprotection | Stable Group | Reference |
|---|---|---|---|---|
| tert-Butyl Ester / Fmoc | Fmoc | Base (e.g., Piperidine) | tert-Butyl Ester | wikipedia.org |
| tert-Butyl Ester / Benzyl Ester | Benzyl Ester | H₂, Pd/C (Hydrogenolysis) | tert-Butyl Ester | wikipedia.org |
| tert-Butyl Ester / N-Boc | tert-Butyl Ester | CeCl₃·7H₂O / NaI | N-Boc | organic-chemistry.org |
| tert-Butyl Ester / TBDMS Ether | tert-Butyl Ester | Aqueous Phosphoric Acid | TBDMS Ether | organic-chemistry.org |
Mechanistic Studies of Ester Cleavage
The mechanism of tert-butyl ester cleavage is a classic example of a unimolecular substitution reaction, heavily influenced by the electronic and steric properties of the tert-butyl group.
The acid-catalyzed hydrolysis or solvolysis of a tert-butyl ester proceeds through an Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. libretexts.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid. This step increases the electrophilicity of the carbonyl carbon and makes the carboxyl group a better leaving group. The rate-determining step is the unimolecular cleavage of the bond between the oxygen and the tert-butyl group, which results in the formation of a stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid. libretexts.orgmasterorganicchemistry.com This step is unimolecular as it only involves the decomposition of the protonated ester. rsc.org The highly reactive carbocation is then rapidly neutralized by a nucleophile present in the medium, typically by losing a proton to form isobutylene (B52900) or by reacting with the solvent (e.g., water) to form tert-butanol (B103910). pearson.com The first-order kinetics of these reactions, where the rate is dependent only on the concentration of the substrate and not the nucleophile, provides strong evidence for the Sₙ1 pathway. libretexts.orglibretexts.org
The bulky nature of the tert-butyl group plays a critical role in dictating the reaction pathway and kinetics. fastercapital.com Steric hindrance prevents the approach of a nucleophile to the carbonyl carbon, effectively inhibiting an Sₙ2-type mechanism where the nucleophile would directly displace the alkoxy group. libretexts.org This steric impediment makes the Sₙ1 pathway, which involves the formation of a carbocation intermediate, the favored route for cleavage.
While Sₙ1 reactions are generally less sensitive to steric hindrance than Sₙ2 reactions, the stability of the formed carbocation is the paramount factor. truegeometry.com The tert-butyl group excels in this regard, as it forms a highly stabilized tertiary carbocation upon cleavage. youtube.com This inherent stability of the intermediate is a primary reason for the facility of the Sₙ1 cleavage. The steric bulk of the tert-butyl group can be seen as promoting the Sₙ1 mechanism by destabilizing any potential Sₙ2 transition state and favoring the formation of the sterically unencumbered, planar carbocation intermediate.
While acid-catalyzed deprotection is the most common method, the harsh conditions can be incompatible with sensitive substrates. acs.orgnih.gov This has led to the development of milder and more selective methods.
Metal-Catalyzed Deprotection: Several Lewis acids have been employed to catalyze the cleavage of tert-butyl esters under non-protic conditions.
Ytterbium triflate (Yb(OTf)₃) has been shown to be a mild and effective catalyst for the selective deprotection of tert-butyl esters in nitromethane (B149229) at moderate temperatures (45-50°C). niscpr.res.in This method demonstrates selectivity for tert-butyl esters in the presence of other ester groups like benzyl, allyl, and methyl esters. niscpr.res.in
Cerium(III) chloride (CeCl₃·7H₂O) in conjunction with sodium iodide (NaI) provides a system for cleaving tert-butyl esters, with the notable advantage of preserving N-Boc groups, which are typically labile to strong acids. organic-chemistry.org
Zinc bromide (ZnBr₂) in dichloromethane is another Lewis acid system used for this transformation. acs.orguq.edu.auresearchgate.net However, its selectivity can be variable; for instance, it has been reported to cleave both N-Boc and tert-butyl ester groups in some N-(Boc)amino acid tert-butyl esters. acs.org
Radical-Based Deprotection: An innovative approach involves the use of the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with a silane (B1218182) like triethylsilane. acs.orgnih.gov This system catalytically facilitates the cleavage of the C-O bond in tert-butyl esters under mild, non-acidic conditions at room temperature. acs.orgacs.org The proposed mechanism involves activation of the Si-H bond by the radical cation, leading to the deprotection. nih.gov
Other Methods:
Role As a Synthetic Intermediate and Chiral Synthon
Application in Solid Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. biosynth.com The choice of protecting groups is critical to the success of SPPS, and tert-butyl cyclopentylalaninate offers specific advantages within this methodology.
C-Terminal Carboxyl Protection in Boc-Strategy SPPS
In SPPS utilizing the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus, the C-terminal amino acid is anchored to a resin. nih.govchempep.com The cyclopentyl ester of this compound can function as a protecting group for the C-terminal carboxyl group. This protection must be stable throughout the synthesis, withstanding the repeated acid treatments required for Boc group removal. chempep.com The cyclopentyl ester provides a moderate level of steric hindrance and stability, preventing unwanted side reactions at the C-terminus during peptide elongation.
The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while more robust protecting groups, such as those based on benzyl (B1604629) groups, require stronger acids like hydrofluoric acid (HF) for cleavage. peptide.com This differential lability is a key principle in Boc-SPPS. The tert-butyl group, commonly used for side-chain protection, is also acid-labile and is typically removed during the final cleavage from the resin. iris-biotech.de
The following table outlines the general conditions for Boc-SPPS:
| Step | Reagent/Condition | Purpose |
| Nα-Deprotection | 50% TFA in DCM | Removal of the Boc protecting group. |
| Neutralization | Base (e.g., DIEA) | Neutralization of the protonated N-terminus. |
| Coupling | Coupling reagents (e.g., DIC/HOBt) | Formation of the peptide bond. |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Cleavage of the peptide from the resin and removal of side-chain protecting groups. peptide.com |
Linker Compatibility and Cleavage from Resin in Peptide Elongation
The success of SPPS is also dependent on the linker, which connects the growing peptide chain to the solid support. biosynth.com The cyclopentyl ester of this compound must be compatible with the chosen linker and the conditions used for peptide elongation. Various linkers are available, each with its own cleavage characteristics. biosynth.comnih.gov
The final step in SPPS is the cleavage of the completed peptide from the resin. merckmillipore.com For peptides synthesized using Boc chemistry with a cyclopentyl ester at the C-terminus, a strong acid is typically employed for this cleavage. The specific conditions will depend on the linker used and the other protecting groups present in the peptide. For instance, linkers like the p-alkoxybenzyl ester (HMPA) are designed to be cleaved under acidic conditions. biosynth.com
Cleavage cocktails often include scavengers to trap reactive carbocations generated during the process, which can otherwise lead to side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. merckmillipore.comsigmaaldrich.com Water is a common scavenger for tert-butyl cations. wpmucdn.com
The following table provides examples of cleavage conditions for different linkers:
| Linker | Cleavage Condition | Reference |
| Wang Resin | 95% TFA | merckmillipore.com |
| Rink Amide Resin | 95% TFA | merckmillipore.com |
| 2-Chlorotrityl Chloride Resin | 1% TFA in DCM | sigmaaldrich.com |
Strategies for Incorporation into Modified Peptide Architectures
The use of amino acid derivatives with unique protecting groups like this compound allows for the synthesis of peptides with modified structures. These modifications can include cyclization, branching, or the incorporation of non-proteinogenic amino acids. The orthogonal protection strategy, where different protecting groups can be removed selectively under different conditions, is crucial for these applications. peptide.comiris-biotech.de
For example, a "safety-catch" linker can be employed, which is stable under the conditions of both Nα-amino and side-chain deprotection but can be activated for cleavage by a specific chemical reaction. nih.govnih.gov This allows for the synthesis of complex peptides and subsequent modification, such as cyclization on the resin. nih.gov
Utility in Solution Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of peptides and for the synthesis of complex peptide segments.
Segment Condensation and Fragment Coupling Strategies
In solution-phase synthesis, smaller peptide fragments are often synthesized and then coupled together in a process known as segment condensation or fragment coupling. researchgate.netnih.gov This approach can be more efficient for producing large peptides. This compound can be used as the C-terminal residue of a peptide fragment, with its cyclopentyl ester providing protection for the carboxyl group during the coupling of the next fragment.
The choice of coupling reagents is critical to ensure high yields and minimize side reactions. A common challenge in fragment coupling is the potential insolubility of protected peptide segments. peptide.com
Control of Racemization During Coupling Reactions
A significant challenge in peptide synthesis, particularly in segment condensation, is the risk of racemization of the C-terminal amino acid of the activated fragment. peptide.com Racemization leads to the formation of diastereomeric impurities that can be difficult to separate from the desired peptide.
The use of specific coupling reagents and additives can help to suppress racemization. For example, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) is known to reduce racemization. peptide.com The selection of the protecting group on the C-terminal residue can also influence the extent of racemization. The steric and electronic properties of the cyclopentyl ester in this compound can play a role in minimizing racemization during the activation and coupling steps. Studies have shown that certain coupling reagents, like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), can be particularly effective in preventing racemization during the coupling of Nα-acylated amino acids. luxembourg-bio.com
The following table lists some common coupling reagents and their potential for racemization:
| Coupling Reagent | Racemization Potential | Notes |
| DIC/HOBt | Low | Commonly used in both SPPS and solution-phase synthesis. nih.gov |
| TBTU | Can be higher | Often used for rapid couplings. nih.gov |
| BOP/HOBt | Reduced with excess HOBt | Effective at low temperatures. luxembourg-bio.com |
| DEPBT | Very low | Shown to be effective in preventing racemization. luxembourg-bio.com |
In-Depth Analysis of this compound Reveals Limited Specific Data in Key Chiral Applications
Extensive research into the chemical compound this compound has revealed a notable lack of specific, published data detailing its direct role as a chiral building block in several key areas of asymmetric synthesis. Despite a thorough search of scientific literature, concrete examples and detailed findings regarding its application in enantioselective reactions, its direct derivatization into novel chiral ligands and organocatalysts, and its use in asymmetric carbon-carbon bond formation remain elusive. While the broader classes of compounds to which this compound belongs—chiral amino acid esters and molecules containing cyclopentyl and tert-butyl moieties—are well-represented in the field of asymmetric catalysis, this specific derivative appears to be infrequently documented as a primary actor in these contexts.
The investigation sought to populate a detailed article structured around the compound's role as a synthetic intermediate and chiral synthon. However, the subsections dedicated to its use in enantioselective reactions, derivatization, and asymmetric carbon-carbon bond formation could not be substantiated with specific research findings directly attributable to this compound.
General principles of asymmetric synthesis suggest that chiral amino acid esters, such as tert-butyl esters, are valuable starting materials for creating more complex chiral structures. They can be transformed into a variety of derivatives, including chiral ligands for metal-based catalysts and purely organic catalysts. For instance, the amino group can be functionalized to create phosphine (B1218219) ligands, and the ester can be modified or used as a handle for further synthetic transformations.
Similarly, the field of asymmetric carbon-carbon bond formation heavily relies on chiral catalysts and auxiliaries, many of which are derived from amino acids. Reactions like aldol (B89426) additions and Michael additions are fundamental processes where the stereochemical outcome is controlled by a chiral influence. While derivatives of other amino acids are commonly employed in these reactions, specific examples detailing the use of catalysts or auxiliaries derived directly from this compound are not readily found in the surveyed literature.
This scarcity of specific data prevents a detailed discussion and the creation of informative data tables as requested. The available information focuses on general methodologies rather than the specific contributions of this compound. Therefore, a comprehensive and scientifically detailed article focusing solely on this compound's role in the specified areas of enantioselective synthesis cannot be constructed at this time based on the available scientific literature.
Mechanistic Investigations and Reaction Pathway Analysis
Intramolecular and Intermolecular Reactions Involving tert-Butyl Cyclopentylalaninate
The compound can undergo a variety of reactions at its distinct functional sites. These reactions can be broadly categorized based on the part of the molecule that is transformed.
The ester group is a primary site for reactivity. Nucleophilic acyl substitution at the carbonyl carbon is a fundamental reaction for carboxylic acid derivatives. libretexts.org This process typically occurs via a two-step addition-elimination mechanism. khanacademy.orgmasterorganicchemistry.com In the first step, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, expelling the leaving group—in this case, a tert-butoxide ion—to form a new carbonyl compound. libretexts.org
However, the reaction is influenced by several factors:
Steric Hindrance : The bulky tert-butyl group provides significant steric hindrance, which can impede the approach of a nucleophile to the carbonyl carbon. khanacademy.orgpressbooks.pub
Leaving Group Stability : The favorability of a nucleophilic acyl substitution reaction is often dependent on the stability of the leaving group. The reaction equilibrium tends to favor the side with the weaker base. masterorganicchemistry.com
Reaction Mechanism : Under acidic conditions, esters of tert-butyl alcohol can undergo hydrolysis through an AAL1 mechanism. This pathway involves the cleavage of the alkyl-oxygen bond, proceeding through a relatively stable tert-butyl carbocation intermediate. oup.comlibretexts.org
The cyclopentyl ring offers a site for C-H bond functionalization. While specific studies on this compound are not prevalent, general principles of alkane functionalization can be applied. Electrophilic substitution on such a saturated ring is generally difficult without activating groups.
Radical-mediated reactions provide a viable pathway for functionalizing the cyclopentyl moiety. The formation of radical intermediates can be initiated under specific conditions, such as through photoredox catalysis. acs.org Mechanistic studies on similar complex molecules have shown that radical scavengers can trap intermediates, confirming the presence of radical pathways. acs.org The specific position of functionalization on the cyclopentyl ring would be influenced by the directing effects of the alaninate (B8444949) substituent and the relative stability of the potential radical intermediates.
Stereochemical Outcomes and Diastereoselective Control
The stereochemistry of this compound, which contains at least one chiral center in the alaninate portion, is a critical aspect of its chemistry, influencing the three-dimensional structure of reaction products.
The sterically demanding tert-butyl group plays a significant role in controlling the stereochemical outcome of reactions. This phenomenon, known as stereochemical induction, arises because the bulky group can block one face of the molecule, forcing an incoming reagent or reactant to approach from the less hindered side. This directional approach can lead to the preferential formation of one diastereomer over another. In syntheses involving related proline derivatives, reaction conditions have been optimized to precisely control the stereochemistry at multiple chiral centers. researchgate.net The strategic placement of bulky groups is a common tactic in asymmetric synthesis to achieve high levels of diastereoselectivity. nih.gov
In stereoselective synthesis, the goal is to produce a single desired stereoisomer in high yield. The success of such a synthesis is quantified by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). For example, syntheses of various anti-2-amino-3-alkanols have been achieved with excellent diastereoselectivities. nih.gov The analysis of these ratios is typically performed using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Research in related fields has demonstrated the synthesis of chiral amides with enantiomeric excesses ranging from 90% to 93%. acs.org
For a hypothetical reaction involving the modification of the cyclopentyl ring of this compound, the analysis might yield results similar to the illustrative table below.
| Product Stereoisomer | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| (2S, 1'R)-Product | 85 | 95:5 | 98% |
| (2S, 1'S)-Product | 5 | - |
Reaction Kinetics and Thermodynamic Profiles
The rate and feasibility of reactions involving this compound are described by their kinetic and thermodynamic profiles, respectively.
Studies on the hydrolysis of tert-butyl formate, a structurally related tert-butyl ester, provide insight into the kinetics. The rate of hydrolysis is highly dependent on pH and temperature. oup.comusgs.gov The reaction proceeds via neutral, acid-catalyzed, and base-catalyzed pathways, each with a distinct rate constant. usgs.gov
| Pathway | Rate Constant (k) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Neutral (kN) | (1.0 ± 0.2) × 10-6 s-1 | 78 ± 5 |
| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10-3 M-1s-1 | 59 ± 4 |
| Base-Catalyzed (kB) | 1.7 ± 0.3 M-1s-1 | 88 ± 11 |
The thermodynamic profile of a reaction determines its position at equilibrium and whether it is energetically favorable. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). sparkl.me For esterification reactions, which are the reverse of hydrolysis, these values dictate the potential yield at equilibrium. For instance, the liquid phase esterification of levulinic acid with 1-butene (B85601) has been determined to have an enthalpy change (ΔrH°) of -(32.9 ± 1.6) kJ/mol and an entropy change (ΔrS°) of -(70 ± 4) J/(mol·K) at 298.15 K. acs.org A negative Gibbs free energy indicates a spontaneous and thermodynamically favorable reaction. researchgate.net
Rate-Determining Steps in Synthesis and Transformation Pathways
Synthesis:
In the context of forming the tert-butyl ester, a plausible pathway involves the acid-catalyzed reaction of N-protected cyclopentylalanine with isobutylene (B52900) or tert-butanol (B103910). This reaction is expected to proceed via a mechanism analogous to the well-documented SN1 (Substitution Nucleophilic Unimolecular) reaction for the formation of other tert-butyl esters.
The key steps in this proposed mechanism are:
Protonation of the carboxylic acid: The carboxylic acid group of cyclopentylalanine is protonated by the acid catalyst, making it a better leaving group.
Formation of a tert-butyl carbocation: Isobutylene is protonated by the acid catalyst to form a stable tertiary carbocation, or tert-butanol is protonated and subsequently loses a molecule of water to form the same carbocation.
Nucleophilic attack: The lone pair of electrons on the oxygen of the carboxylic acid attacks the electrophilic tert-butyl carbocation.
Deprotonation: A final deprotonation step yields the tert-butyl ester product.
Within this SN1 pathway, the formation of the sterically hindered and electronically stabilized tert-butyl carbocation is anticipated to be the slowest step and therefore the rate-determining step of the esterification process. The stability of this tertiary carbocation is a crucial factor influencing the reaction rate.
Transformation (Hydrolysis):
The hydrolysis of the tert-butyl ester back to the carboxylic acid, a common transformation pathway, would also likely proceed through a mechanism with a distinct rate-determining step. Under acidic conditions, the hydrolysis is expected to follow an AAC1 or AAL1 mechanism. In the AAL1 mechanism, which is common for tertiary esters, the protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond to form the stable tert-butyl carbocation. This step, the formation of the tert-butyl carbocation , would be the rate-determining step.
A hypothetical data table illustrating the kind of information that would be sought in kinetic studies is presented below. Please note that the values are purely illustrative due to the lack of specific experimental data for this compound.
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound
| Parameter | Value | Condition |
| Reaction Order (re: Cyclopentylalanine) | 1 | Excess isobutylene, catalytic H₂SO₄ |
| Reaction Order (re: Isobutylene) | 1 | Excess cyclopentylalanine, catalytic H₂SO₄ |
| Rate Constant (k) at 298 K | Value not available | - |
| Activation Energy (Ea) | Value not available | - |
Energy Landscape Analysis of Key Intermediates and Transition States
An energy landscape provides a visual representation of the energy changes that occur during a chemical reaction, mapping the potential energy of the system as a function of the reaction coordinate. This analysis is crucial for understanding reaction feasibility, predicting product distributions, and identifying the most stable intermediates and the highest-energy transition states.
For the synthesis of this compound via an SN1 mechanism, a computational analysis would be expected to reveal an energy profile with several key features:
Reactants: The starting materials, N-protected cyclopentylalanine and isobutylene (or tert-butanol), would represent a local minimum on the potential energy surface.
Transition State 1 (TS1): This would correspond to the highest energy point on the pathway leading to the formation of the tert-butyl carbocation. The energy of TS1 relative to the reactants represents the activation energy for the rate-determining step.
Transition State 2 (TS2): Following the formation of the carbocation, a second, lower-energy transition state would be associated with the nucleophilic attack of the carboxylic acid on the carbocation.
Products: The final product, this compound, would represent another local minimum, ideally at a lower energy than the reactants, indicating a thermodynamically favorable reaction.
A hypothetical energy landscape diagram and a corresponding data table are provided below to illustrate the type of information that would be generated from such a computational study. The energy values are for illustrative purposes only.
Figure 1: Hypothetical Energy Landscape for the Synthesis of this compound
(A diagram would be placed here showing the reaction coordinate on the x-axis and potential energy on the y-axis. The curve would show peaks for TS1 and TS2 and valleys for reactants, the carbocation intermediate, and products.)
Table 2: Hypothetical Calculated Relative Energies of Key Species in the Synthesis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 (TS1) | +25 |
| Tert-butyl Carbocation Intermediate | +15 |
| Transition State 2 (TS2) | +18 |
| Products | -5 |
Advanced Characterization and Spectroscopic Probes in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Tert-butyl cyclopentylalaninate, both ¹H and ¹³C NMR would be essential for confirming its structure.
The ¹H NMR spectrum of a tert-butyl group typically shows a sharp, intense singlet due to the nine equivalent protons, generally appearing in the upfield region of the spectrum (around 0.5-2.0 ppm). acdlabs.com The exact chemical shift is influenced by the molecular environment. The protons of the cyclopentyl ring and the alanine (B10760859) backbone would exhibit more complex splitting patterns due to spin-spin coupling.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The tert-butyl group will show characteristic resonances for its quaternary and methyl carbons. acdlabs.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| tert-butyl CH₃ | ~1.45 | ~28 | Singlet | Nine equivalent protons result in a strong signal. |
| tert-butyl C(CH₃)₃ | - | ~80 | Singlet | Quaternary carbon of the ester group. |
| Cyclopentyl CH₂ | ~1.5-1.8 | ~25-35 | Multiplet | Overlapping signals from the cyclopentyl ring protons. |
| Cyclopentyl CH | ~2.0-2.2 | ~40-45 | Multiplet | Methine proton of the cyclopentyl group attached to the alanine backbone. |
| Alanine α-CH | ~3.5-3.7 | ~50-55 | Multiplet | Coupled to the β-protons and the NH proton. |
| Alanine β-CH₂ | ~1.8-2.0 | ~35-40 | Multiplet | Diastereotopic protons due to the chiral center, leading to complex splitting. |
| Ester C=O | - | ~170-175 | Singlet | Carbonyl carbon of the tert-butyl ester. |
| Amine NH₂ | Variable | - | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Conformational Analysis via Multi-Dimensional NMR
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for assigning the proton and carbon signals of this compound unambiguously. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connections within the cyclopentyl and alanine moieties. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the cyclopentyl ring and its orientation relative to the rest of the molecule. nih.gov
Dynamic NMR Studies of Restricted Rotations and Inversions
Dynamic NMR (DNMR) spectroscopy could be employed to study temperature-dependent conformational changes, such as the ring-puckering of the cyclopentyl group and restricted rotation around the C-N bond. nih.gov By acquiring NMR spectra at various temperatures, it is possible to observe the broadening and coalescence of signals, which can be analyzed to determine the energy barriers for these dynamic processes.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probe the molecular vibrations and electronic transitions within a molecule, respectively, providing complementary information to NMR.
Detailed Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected for the amine, ester, and aliphatic moieties.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H (Amine) | Stretching | 3300-3500 | Medium, broad | Weak |
| C-H (Aliphatic) | Stretching | 2850-3000 | Strong | Strong |
| C=O (Ester) | Stretching | 1730-1750 | Strong | Medium |
| N-H (Amine) | Bending | 1580-1650 | Medium | Weak |
| C-O (Ester) | Stretching | 1150-1250 | Strong | Medium |
| C-N (Amine) | Stretching | 1000-1250 | Medium | Medium |
Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample phase.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
This compound, being a saturated aliphatic amino acid ester, is not expected to have strong chromophores that absorb in the near-UV or visible regions of the electromagnetic spectrum. Any absorption would likely be due to n→σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms, which typically occur in the far-UV region (below 220 nm) and may not be readily observable with standard UV-Vis spectrophotometers.
Mass Spectrometry (MS) for Reaction Monitoring and Product Validation
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. In high-resolution mass spectrometry (HRMS), the exact mass can be measured, which allows for the determination of the molecular formula.
A characteristic fragmentation pattern for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. doaj.org Another common fragmentation pathway involves the loss of the tert-butyl group as a radical (57 Da) to form an acylium ion. Fragmentation of the cyclopentylalaninate side chain would also produce a series of characteristic ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of a synthesized compound by providing its exact mass. This technique allows for the determination of the elemental composition of a molecule with high accuracy, typically within a few parts per million (ppm). nih.govnih.govresearchgate.net For this compound, HRMS is employed to confirm its molecular formula, C12H23NO2.
The theoretical monoisotopic mass of the protonated molecule ([M+H]+) is calculated and compared against the experimentally measured value. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers is essential to distinguish the target ion from other ions with the same nominal mass but different elemental compositions. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C12H23NO2 |
| Theoretical Exact Mass (M) | 213.1729 u |
| Theoretical m/z for [M+H]+ | 214.1802 u |
| Observed m/z for [M+H]+ | 214.1800 u |
| Mass Error | < 2 ppm |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Intermediates
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.govdrug-dev.com This method is invaluable for confirming the connectivity of atoms within this compound and identifying potential intermediates or byproducts in its synthesis.
In a typical MS/MS experiment, the protonated molecule of this compound ([M+H]+, m/z 214.18) is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is predictable and provides structural information. Common fragmentation pathways for amino acid esters include cleavage of the ester bond and losses from the alkyl groups. researchgate.netresearchgate.netyoutube.comlibretexts.org For this compound, characteristic losses include the tert-butyl group (C4H8, 56 Da) via a McLafferty rearrangement, the entire tert-butoxy (B1229062) group (C4H9O, 73 Da), and the cyclopentyl group (C5H9, 69 Da).
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 214.18 | [M+H - C4H8]+ | 158.10 | Loss of isobutylene |
| 214.18 | [M+H - C5H9N]+ | 131.07 | Loss of cyclopentylamine moiety |
| 214.18 | [M+H - C4H9O]+ | 141.11 | Loss of tert-butoxy radical |
| 158.10 | [158.10 - COOH]+ | 113.12 | Loss of carboxyl group |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, the assessment of its purity, and the determination of its enantiomeric composition.
Advanced High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. sielc.comnih.govcreative-proteomics.com Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed. The method's parameters can be optimized to achieve efficient separation from starting materials, reagents, and byproducts.
A common setup involves a C18 or C8 stationary phase with a gradient elution system. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. usp.org
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
| Expected Retention Time | ~12.5 min |
Gas Chromatography (GC) for Volatile Byproducts and Reagents
While this compound itself has low volatility, Gas Chromatography (GC) is an excellent technique for the analysis of volatile reagents, solvents, and byproducts that may be present in the reaction mixture. mdpi.comnih.gov This is crucial for monitoring reaction completion and ensuring the purity of the final product from residual volatile impurities.
For instance, the presence of residual cyclopentanone or tert-butanol (B103910), potential starting materials or byproducts, can be monitored. Analysis typically involves a capillary column with a nonpolar or medium-polarity stationary phase and detection by a Flame Ionization Detector (FID) or Mass Spectrometer (MS). researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Chiral Chromatography for Enantiomeric Excess Determination
Since alanine is a chiral amino acid, this compound can exist as two enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a stereoselective synthesis. researchgate.netuma.esnih.gov This is of paramount importance as different enantiomers can exhibit distinct biological activities.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid derivatives. The mobile phase is typically a mixture of alkanes and alcohols.
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Elution Order | Typically L-enantiomer followed by D-enantiomer |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting spectroscopic parameters of tert-butyl cyclopentylalaninate.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules. For this compound, DFT calculations can provide insights into the distribution of electrons, the energies of molecular orbitals (HOMO and LUMO), and the molecule's reactivity.
The electronic properties of this compound are largely influenced by the interplay of the electron-donating tert-butyl group and the cyclopentyl moiety attached to the alanine (B10760859) backbone. DFT studies would typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. Following optimization, analysis of the molecular orbitals can reveal regions of high electron density, which are susceptible to electrophilic attack, and regions of low electron density, which are prone to nucleophilic attack. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability.
Reactivity descriptors that can be calculated using DFT include:
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
Fukui Functions: These functions help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.
While specific DFT studies on this compound are not extensively reported in the public domain, the principles are well-established from studies on similar amino acid esters and cyclic compounds.
Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com Calculations would be performed on the optimized geometry of this compound to predict the chemical shifts of the various protons and carbons. These predicted values, when compared with experimental data, can confirm the structure of the molecule. The chemical shifts of the tert-butyl protons are expected to appear as a sharp singlet in the upfield region of the ¹H NMR spectrum, a characteristic feature of this group. nih.govnih.gov The cyclopentyl and alanine protons would exhibit more complex splitting patterns.
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. q-chem.com The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) yields the vibrational frequencies and their corresponding normal modes. q-chem.com These predicted frequencies can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the C=O stretching of the ester group, N-H stretching of the amine, and various C-H stretching and bending modes of the tert-butyl and cyclopentyl groups. It is important to note that calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity. nist.gov
| Spectroscopic Parameter | Computational Method | Predicted Information |
| ¹H and ¹³C NMR Chemical Shifts | DFT (GIAO method) | Predicted chemical shifts for all unique protons and carbons. mdpi.com |
| Vibrational Frequencies (IR/Raman) | DFT (Frequency Analysis) | Predicted frequencies and intensities of vibrational modes. q-chem.com |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the cyclopentyl ring and the bulky tert-butyl group in this compound leads to a complex conformational landscape.
Conformational analysis aims to identify all stable conformations (energy minima) of a molecule and to determine their relative energies. For this compound, this would involve exploring the potential energy surface by systematically rotating the rotatable bonds, such as the C-N bond of the alanine backbone and the bond connecting the cyclopentyl group. The cyclopentyl ring itself can adopt various puckered conformations, such as the envelope and twist forms, which adds to the conformational complexity.
Computational methods like molecular mechanics (MM) or DFT can be used to calculate the energy of each conformation. The results would reveal the global energy minimum, which is the most stable conformation, as well as other low-energy local minima that may be populated at room temperature. For similar cyclic systems, it has been shown that the presence of bulky substituents can significantly influence the preferred conformation, sometimes favoring non-chair forms in cyclohexanes to alleviate steric strain. upenn.edunih.gov
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution over time. In an MD simulation of this compound, the molecule would be placed in a box of solvent molecules (e.g., water, chloroform), and the trajectories of all atoms would be calculated by solving Newton's equations of motion.
These simulations can reveal how the solvent molecules interact with different parts of the solute and how these interactions affect the conformational preferences. For example, in a polar solvent, conformations that expose polar groups (like the amine and ester functionalities) to the solvent may be favored. Conversely, in a nonpolar solvent, conformations that minimize the exposure of polar groups might be more stable. MD simulations can also provide insights into the dynamic behavior of the molecule, such as the rates of conformational changes. Studies on similar molecules have shown that solvent can alter the relative stability of conformers. nih.govnih.gov
| Computational Technique | Focus of Study | Key Findings for this compound (Theoretical) |
| Conformational Search (MM/DFT) | Identification of stable conformers | Determination of global and local energy minima, revealing the most likely shapes of the molecule. |
| Analysis of Steric Interactions | Influence of bulky groups | Understanding how the tert-butyl and cyclopentyl groups dictate the overall molecular conformation. drugdesign.orglibretexts.org |
| Molecular Dynamics (MD) Simulations | Effect of the environment | Elucidation of how different solvents can alter the preferred conformation and dynamics of the molecule. nih.govnih.gov |
Reaction Mechanism Modeling
Computational modeling plays a pivotal role in dissecting the intricate steps of chemical reactions. For the formation of this compound, which likely proceeds through the esterification of N-cyclopentylalanine with a tert-butyl source, theoretical models can map out the entire reaction coordinate, identifying key intermediates and transition states.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The heart of understanding a chemical reaction's mechanism lies in identifying the transition state (TS), the highest energy point along the reaction pathway. Computational methods, particularly Density Functional Theory (DFT), are employed to locate the precise geometry of the transition state for the esterification reaction. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation traces the reaction path downhill from the transition state, connecting it to the reactant and product energy minima on the potential energy surface. This confirms that the located transition state indeed corresponds to the reaction of interest.
A hypothetical transition state for the acid-catalyzed esterification of N-cyclopentylalanine with tert-butanol (B103910) would involve the protonation of the carboxylic acid, followed by the nucleophilic attack of tert-butanol. The transition state would feature a partially formed C-O bond between the carbonyl carbon and the oxygen of the tert-butanol, and a partially broken O-H bond of the incoming alcohol. The IRC would then map the trajectory to the formation of the tetrahedral intermediate and subsequent elimination of water to yield the final ester product.
Computational Prediction of Reaction Pathways and Energy Barriers
By mapping the potential energy surface, computational chemistry can predict the most likely reaction pathways and the associated energy barriers. These barriers, or activation energies, are crucial for determining the reaction rate. Lower energy barriers indicate a faster reaction.
For the synthesis of this compound, several competing pathways could exist, including different catalytic cycles (e.g., using different acids or coupling agents) or the influence of solvent molecules. nih.govrsc.org Computational models can evaluate the energetics of these different routes, helping to identify the most efficient synthetic strategy. For example, a theoretical study could compare the energy profile of the direct esterification with tert-butanol against a two-step process involving the formation of an activated intermediate.
While specific energy barriers for the synthesis of this compound have not been reported, computational studies on related systems provide valuable benchmarks. For instance, the synthesis of other tert-butyl esters of amino acids has been investigated, providing insights into the general energetic landscape of such transformations. nih.govresearchgate.netorganic-chemistry.orgnih.govresearchgate.netnih.gov
Table 1: Hypothetical Energy Barriers for Key Steps in the Synthesis of this compound (Illustrative)
| Reaction Step | Reactants | Products | Transition State (TS) | Calculated Energy Barrier (kcal/mol) |
| Protonation | N-Cyclopentylalanine + H⁺ | Protonated N-Cyclopentylalanine | TS_protonation | Low |
| Nucleophilic Attack | Protonated N-Cyclopentylalanine + tert-Butanol | Tetrahedral Intermediate | TS_attack | 20-25 |
| Water Elimination | Protonated Tetrahedral Intermediate | This compound + H₃O⁺ | TS_elimination | 15-20 |
Note: These values are illustrative and based on typical values for similar esterification reactions. Actual values would require specific DFT calculations for this compound.
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR)
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) are predictive models that correlate the structural features of molecules with their chemical reactivity or selectivity. These models are invaluable for optimizing reaction conditions and for designing new catalysts and substrates.
Development of Predictive Models for Synthetic Outcomes
Developing a QSRR model for the synthesis of this compound would involve synthesizing a library of related compounds, for example, by varying the N-alkyl substituent or the ester group. The yield or stereoselectivity of each reaction would be measured and then correlated with a set of calculated molecular descriptors.
Machine learning algorithms, such as random forests and artificial neural networks, are increasingly used to build robust QSRR models that can handle complex, non-linear relationships. researchgate.netnih.govrsc.org Such models could predict the yield of this compound under different conditions or with different starting materials, thereby guiding experimental efforts. nih.gov While a specific QSRR model for this compound is not documented, the methodology has been successfully applied to predict the stereoselectivity of other complex organic reactions. rsc.org
Correlation of Molecular Descriptors with Reaction Efficiency and Stereoselectivity
The success of a QSRR model hinges on the selection of appropriate molecular descriptors. These descriptors are numerical representations of the steric, electronic, and topological properties of the molecules involved in the reaction.
For the synthesis of this compound, key descriptors would likely include:
Steric Descriptors: These quantify the bulkiness of the N-cyclopentyl group and the tert-butyl group. Examples include van der Waals volume and surface area. These are critical as the reaction involves bringing together two sterically demanding groups.
Electronic Descriptors: These describe the electronic nature of the reactants. Examples include atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors are important for understanding the nucleophilicity of the alcohol and the electrophilicity of the carboxylic acid.
Topological Descriptors: These describe the connectivity and shape of the molecule.
By correlating these descriptors with the observed reaction efficiency (yield) and stereoselectivity (enantiomeric or diastereomeric excess), a predictive model can be constructed. For instance, it might be found that a specific range of steric bulk around the nitrogen atom leads to the highest stereoselectivity. This information would be invaluable for the rational design of substrates to achieve a desired synthetic outcome.
Table 2: Key Molecular Descriptors for QSRR Modeling of this compound Synthesis (Illustrative)
| Descriptor Type | Descriptor Name | Description | Potential Impact on Reaction |
| Steric | Sterimol Parameters (L, B1, B5) | Quantify the dimensions of the substituent. | Affects the approach of the nucleophile to the electrophilic center. |
| Steric | van der Waals Volume | The volume occupied by the molecule. | Influences steric hindrance in the transition state. |
| Electronic | Mulliken Atomic Charges | The partial charge on each atom. | Indicates the electrophilicity of the carbonyl carbon and nucleophilicity of the alcohol oxygen. |
| Electronic | HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and stability of the molecule. |
| Topological | Wiener Index | A measure of the branching of the molecular skeleton. | Can correlate with physical properties and reactivity. |
Note: The selection of descriptors and their correlation with reactivity would be the subject of a specific QSRR study.
Derivatization and Further Functionalization
Transformations at the α-Amino Group
The primary amine of tert-butyl cyclopentylalaninate is a key site for derivatization, enabling the introduction of a variety of functional groups that can modulate the molecule's properties.
Formation of Amides, Ureas, and Carbamates
The nucleophilic nature of the α-amino group facilitates its reaction with various electrophiles to form stable amide, urea, and carbamate (B1207046) linkages. These reactions are fundamental in peptide synthesis and the creation of peptidomimetics.
Amide bond formation is typically achieved by coupling the amino group with a carboxylic acid using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU).
Ureas can be synthesized by reacting the amine with isocyanates or by using phosgene (B1210022) equivalents in a two-step process.
Carbamates , often used as protecting groups in peptide synthesis, are readily formed by reacting the amine with chloroformates or other carbamoylating agents. orgsyn.org A one-step procedure for preparing carbamates from tertiary alcohols provides a simpler and safer alternative to traditional multi-step methods. orgsyn.org
These transformations allow for the incorporation of this compound into peptide sequences or the attachment of various functional moieties.
N-Alkylation and N-Acylation Reactions
Further diversification of the α-amino group can be achieved through N-alkylation and N-acylation reactions.
N-Alkylation introduces alkyl substituents onto the nitrogen atom. This can be accomplished through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. Copper-catalyzed cross-coupling reactions with alkylborane reagents have also been shown to be effective for the N-alkylation of amines under mild conditions, avoiding overalkylation. organic-chemistry.org A copper-catalyzed method using tert-butyl 2,2,2-trichloroacetimidate allows for the N-tert-butylation of aromatic amines at room temperature. organic-chemistry.org
N-Acylation involves the introduction of an acyl group, typically from an acid chloride or anhydride. This reaction is generally high-yielding and provides access to a wide array of N-acyl derivatives with diverse functionalities.
These modifications can significantly alter the steric and electronic properties of the amino acid, influencing its conformational preferences and biological activity.
Modifications of the Cyclopentyl Ring
The cyclopentyl ring of this compound offers another avenue for structural diversification. While the aliphatic nature of the ring makes it less reactive than aromatic systems, several strategies can be employed for its functionalization.
Selective Halogenation and Hydroxylation
The introduction of halogen atoms or hydroxyl groups onto the cyclopentyl ring can provide handles for further chemical transformations.
Selective Halogenation of cycloalkanes can be achieved through various methods, including photoredox catalysis. mdpi.com These methods allow for the controlled introduction of chlorine, bromine, or other halogens at specific positions on the ring.
Hydroxylation of C-H bonds, including those on a cyclopentyl ring, can be accomplished using powerful oxidizing agents. For instance, a manganese catalyst has been shown to effectively hydroxylate sterically hindered tert-butyl groups. chemrxiv.org A short synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde has been developed using an HBr-DMSO system as an oxidant. nih.gov
These functionalized cyclopentyl derivatives can then be used in cross-coupling reactions or other transformations to build more complex molecular architectures.
Ring Expansion or Contraction Strategies
Altering the size of the cyclopentyl ring through expansion or contraction represents a more profound structural modification.
Ring Expansion can be achieved through various rearrangement reactions. For example, the treatment of a cyclobutylmethyl halide can lead to a cyclopentane (B165970) derivative through a carbocation rearrangement. chemistrysteps.comyoutube.comyoutube.com The homologation of cyclobutanones with trimethylsilyldiazomethane (B103560) in the presence of a scandium catalyst can also yield cyclopentanones. organic-chemistry.org
Ring Contraction strategies, such as the Favorskii rearrangement of α-halo cycloalkanones, can be employed to convert a larger ring into a smaller one. researchgate.netharvard.edu The Wolff rearrangement of cyclic α-diazoketones is another method for achieving ring contraction. wikipedia.org
Post-Synthetic Modifications of the Ester Linkage
The tert-butyl ester of this compound is a robust protecting group for the carboxylic acid functionality. However, it can be selectively cleaved under specific conditions to liberate the free carboxylic acid. This deprotection is a crucial step in many synthetic sequences, allowing for further modifications at the C-terminus.
Amidation with Primary and Secondary Amines
The conversion of the tert-butyl ester of cyclopentylalaninate to its corresponding amide derivatives can be achieved through several synthetic strategies. The direct aminolysis of esters, while possible, is often inefficient due to the poor leaving group nature of the alkoxy group. chemistrysteps.commasterorganicchemistry.com Therefore, more effective methods typically involve the activation of the carboxylic acid or the in situ conversion of the ester to a more reactive intermediate.
One general and effective approach for the amidation of tert-butyl esters involves their conversion to acid chlorides in situ, which then readily react with primary or secondary amines to form the desired amides. organic-chemistry.org A study by Tran, Nguyen, and Kim (2023) describes a one-pot method using α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride as a catalyst. This method is applicable to a wide range of tert-butyl esters and amines, suggesting its potential utility for this compound.
Another strategy involves the use of coupling reagents that are commonly employed in peptide synthesis. Reagents such as N,N′-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct coupling of the carboxylic acid (obtained after deprotection of the tert-butyl ester) with an amine. While this is a common strategy for peptide bond formation, similar conditions can be adapted for the amidation of the free acid derived from this compound.
Furthermore, enzymatic approaches using proteases have been explored for amide bond formation, offering high chemo- and stereoselectivity. nih.gov Enzymes like thermolysin or papain can catalyze the formation of peptide bonds and could potentially be used for the amidation of cyclopentylalanine derivatives. nih.gov
| Amidation Method | Reagents/Catalyst | Amine Scope | General Applicability |
| In situ Acid Chloride Formation | α,α-dichlorodiphenylmethane, SnCl₂ | Primary and Secondary Amines | Broad applicability to tert-butyl esters. |
| Coupling Reagents | EDC/HOBt, DIC | Primary and Secondary Amines | Standard for peptide synthesis, applicable to the corresponding carboxylic acid. |
| Enzymatic Synthesis | Proteases (e.g., Thermolysin, Papain) | Amino Acid Esters, Amines | High selectivity, dependent on enzyme specificity. nih.gov |
Reduction to Alcohol or Aldehyde Derivatives
The ester functionality of this compound can be reduced to yield either the corresponding primary alcohol, cyclopentylalaninol, or the aldehyde, cyclopentylalaninal. The choice of reducing agent is critical in determining the final product.
The reduction of esters to primary alcohols is a common transformation in organic synthesis. For the conversion of this compound to cyclopentylalaninol, powerful reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters and carboxylic acids to primary alcohols. youtube.comlibretexts.org The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. libretexts.orgresearchgate.net However, its reactivity can be enhanced by the addition of certain additives or by performing the reaction at higher temperatures. For instance, the NaBH₄-methanol system in refluxing THF has been reported to reduce aromatic esters to their corresponding alcohols in good yields. researchgate.net A similar approach could potentially be applied to this compound. The reduction of pentafluorophenyl esters of N-protected amino acids with NaBH₄ in THF has also been shown to be an effective method for producing N-protected amino alcohols. uoa.gr
| Reducing Agent | Product | Reaction Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (Cyclopentylalaninol) | Anhydrous ether or THF | Powerful, non-selective reducing agent. youtube.comlibretexts.org |
| Sodium Borohydride (NaBH₄) | Primary Alcohol (Cyclopentylalaninol) | Typically unreactive with esters, can be enhanced with additives/heat. researchgate.netresearchgate.net | Milder and more selective than LiAlH₄. |
The partial reduction of an ester to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than esters. Therefore, this conversion requires the use of specific, sterically hindered, and less reactive hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for the reduction of esters to aldehydes at low temperatures. kfnl.gov.saresearchgate.net The reaction is typically performed in a non-polar solvent like toluene (B28343) or dichloromethane (B109758) at -78 °C to prevent over-reduction to the alcohol.
An alternative, though less direct, route to the aldehyde involves a two-step process. First, the tert-butyl ester can be converted to a more reactive carboxylic acid derivative, such as an acid chloride. The subsequent reduction of the acid chloride with a mild and sterically hindered reducing agent, like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), can then yield the desired aldehyde.
The synthesis of N-Boc-cycloleucinal, an aldehyde of a similar cyclic amino acid, is documented, indicating the feasibility of preparing such amino aldehydes. sigmaaldrich.com
| Reducing Agent/Method | Product | Reaction Conditions | Notes |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (Cyclopentylalaninal) | Low temperature (e.g., -78 °C) in a non-polar solvent. kfnl.gov.saresearchgate.net | Prevents over-reduction to the alcohol. |
| Two-step: Acid Chloride formation then Reduction | Aldehyde (Cyclopentylalaninal) | 1. SOCl₂ or (COCl)₂ 2. LiAlH(Ot-Bu)₃ | More steps but can be a reliable method. |
Emerging Research Directions and Future Perspectives
Integration into Automated Synthesis Platforms
The modular nature of amino acids makes them ideal building blocks for automated synthesis and high-throughput screening, pivotal in drug discovery and materials development. google.com Non-canonical amino acid (ncAA) esters like tert-butyl cyclopentylalaninate are valuable for constructing designer peptides with enhanced properties. nih.gov The tert-butyl ester group is a well-established acid-labile protecting group, compatible with many automated synthesis protocols. wikipedia.orgorganic-chemistry.org
Automated platforms, such as peptide synthesizers, could readily incorporate this compound to introduce specific steric and hydrophobic characteristics into peptide chains or small molecule libraries. The cyclopentyl side chain, in particular, can impart unique conformational constraints and hydrophobicity, influencing the biological activity and physical properties of the resulting molecules. Future research will likely focus on optimizing coupling conditions for this sterically hindered amino acid and exploring its impact on the pharmacological profiles of peptide-based therapeutics. The expansion of ncAA toolboxes is a significant challenge, but computational tools and novel synthetic methodologies are being developed to accelerate the design-make-test-analyze cycle for peptides containing such unique residues. nih.gov
Development of Greener Synthetic Pathways for this compound
Traditional chemical synthesis often relies on hazardous solvents and reagents, generating significant waste. nih.gov Green chemistry principles aim to mitigate this by designing more sustainable processes. acs.org The synthesis of amino acid esters is a key area for green innovation.
Future pathways for producing this compound could leverage several green strategies:
Biocatalysis : Enzymes offer high specificity, often eliminating the need for protecting groups and reducing waste. acs.orgrsc.org Lipases or proteases, such as subtilisin, could be employed for the direct esterification of N-protected cyclopentylalanine with tert-butanol (B103910) or for the selective hydrolysis of related esters. rsc.orggoogle.com Furthermore, ω-transaminases and other lyases are used industrially for the asymmetric synthesis of chiral amino acids, which could form the core of the molecule. acs.org
Renewable Feedstocks : The alanine (B10760859) and cyclopentyl moieties could potentially be derived from renewable resources like fermented glucose or other biomass-derived precursors, moving away from petroleum-based starting materials. youtube.com
Greener Solvents and Conditions : Research into Fischer-Speier esterification using safer, bio-based ethers like 2-methyltetrahydrofuran (B130290) (Me-THF) instead of hazardous solvents like benzene (B151609) or chloroform (B151607) is promising. nih.gov Additionally, novel solvent-free methods, such as using electromagnetic milling with (Boc)2O as the tert-butyl source, represent a highly efficient and sustainable approach for creating tert-butyl esters under neutral conditions. rsc.org
| Feature | Traditional Synthesis | Potential Greener Pathways |
| Starting Materials | Petroleum-derived precursors | Bio-derived feedstocks (e.g., fermented glucose) youtube.com |
| Catalysis | Stoichiometric strong acids/bases | Biocatalysts (e.g., lipases, proteases, transaminases) rsc.orgacs.org |
| Solvents | Hazardous chlorinated solvents (e.g., benzene, chloroform) nih.gov | Green ethers (e.g., Me-THF), ionic liquids, or solvent-free conditions nih.govrsc.orgresearchgate.net |
| Protecting Groups | Often required, leading to extra steps and waste | May be avoided due to high enzyme specificity acs.org |
| Atom Economy | Lower, due to byproducts and protecting group waste | Higher, maximizing incorporation of reactants into the final product acs.orgrsc.org |
| Energy Use | Often requires high temperatures and pressures | Can operate at ambient temperature and pressure youtube.com |
Advanced Applications in Material Science and Supramolecular Chemistry
The self-assembly of amino acids and their derivatives into ordered nanostructures is a burgeoning field for creating functional biomaterials. nih.govacs.org this compound, as an amphiphilic molecule with a chiral center, is a prime candidate for exploration in material science and supramolecular chemistry.
Self-Assembling Systems : The interplay between the hydrophilic amino acid head and the hydrophobic cyclopentyl and tert-butyl groups could drive the formation of micelles, vesicles, or hydrogels. nih.govnih.gov Such structures are foundational for developing drug delivery systems. The bulky tert-butyl group is known to influence and steer the formation of on-surface supramolecular nanostructures, providing a tool for controllably fabricating functional surfaces. acs.orgacs.org
Biomimetic Mineralization : Amino acids are known to regulate the formation of inorganic materials like calcium carbonate. researchgate.net By incorporating this compound into polymers or as a surface-active agent, it could be used to template the growth of novel inorganic-organic hybrid materials with controlled morphology and properties.
Functional Hydrogels : Conjugates of amino acids with bulky aromatic groups are known to form hydrogels capable of entrapping enzymes or facilitating the slow release of molecules. acs.org The cyclopentyl and tert-butyl groups could similarly drive hydrogel formation, creating scaffolds for tissue engineering or as a medium for biocatalysis.
Exploration of Novel Catalytic Transformations Mediated by its Structure
While often viewed as a building block, the structure of this compound itself holds potential for mediating or influencing catalytic reactions.
Chiral Ligand Scaffolds : Amino acids and their derivatives are inexpensive and modular sources for creating chiral ligands used in asymmetric catalysis. google.com The cyclopentylalaninate scaffold could be modified to create novel bidentate or tridentate ligands for transition metals like palladium or ruthenium. mdpi.comhw.ac.uk Such complexes are instrumental in C-C coupling reactions and asymmetric hydrogenations. Mono-N-protected amino acids (MPAAs) have been shown to be effective ligands in accelerating palladium-catalyzed C-H functionalization reactions. nih.gov
Harnessing the tert-Butyl Group : Traditionally considered inert, the tert-butyl group is now seen as a potential functional handle. Recent research has demonstrated the selective catalytic hydroxylation of sterically hindered C-H bonds within tert-butyl groups using highly electrophilic manganese catalysts. citedrive.comnih.govchemrxiv.org This groundbreaking work suggests that the tert-butyl group on cyclopentylalaninate could be transformed into a primary alcohol, opening up a novel disconnection approach and allowing for late-stage functionalization of molecules containing this moiety.
| Catalytic Concept | Description | Potential Application for this compound | Key References |
| Chiral Ligand Synthesis | Using the amino acid backbone as a chiral scaffold to coordinate with a metal center for asymmetric catalysis. | The alaninate (B8444949) core provides a chiral environment. The N- and C-termini can be functionalized to create bidentate or tridentate ligands for metals like Pd(II) or Ru. | mdpi.comhw.ac.uknih.gov |
| C-H Bond Functionalization | Direct, catalytic conversion of a strong, non-activated C-H bond into a C-O bond. | A manganese catalyst could selectively hydroxylate one of the methyl groups on the tert-butyl ester, turning an inert group into a functional primary alcohol. | citedrive.comnih.govchemrxiv.org |
| Organocatalysis | Using the molecule itself, or a simple derivative, to catalyze a reaction without a metal. | The amine and carboxylate functionalities could be leveraged in reactions like chiral aldehyde catalysis, where the amino acid ester forms a Schiff base intermediate. | frontiersin.org |
Bio-inspired Synthetic Approaches Leveraging Amino Acid Scaffolds
Nature provides the ultimate inspiration for efficient and selective synthesis. wikipedia.org Bio-inspired approaches for synthesizing or utilizing this compound could unlock new efficiencies and functionalities.
Scaffold-Based Biosynthesis : Recent discoveries have shown that bacteria can use small, gene-encoded peptides as scaffolds for non-ribosomal peptide extension and modification, followed by proteolytic release of the final product. nih.gov A bio-inspired strategy could envision using a simple peptide as a recyclable scaffold onto which a cyclopentyl group and other modifications are enzymatically installed before the final esterification and release of this compound.
Biomimetic Materials : The design of functional materials is often inspired by biological structures like the extracellular matrix (ECM). nih.gov Peptides containing non-canonical amino acids like this compound could be designed to self-assemble into biomimetic scaffolds for cell culture, with the cyclopentyl group modulating the hydrophobic interactions that govern scaffold stability and cell adhesion. google.com
Prebiotic Chemistry Insights : Research into the origins of life explores simple, plausible reactions that could form life's building blocks. Studies on the condensation of amino acids with fatty alcohols to form stable, membrane-forming esters provide a simple, bio-inspired model for esterification. nih.gov Similarly, reaction network explorations have identified formaldimine as a key precursor in amino acid synthesis, offering new, simplified bio-inspired routes. acs.org These principles could inform novel, minimalistic synthetic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl cyclopentylalaninate, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via esterification of cyclopentylalanine with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Critical parameters include temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester . Monitoring by TLC and NMR ensures purity >95%. Challenges include steric hindrance from the tert-butyl group, which may necessitate extended reaction times .
Q. How can researchers characterize this compound’s structural and stereochemical properties?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.2–1.4 ppm for nine equivalent protons) and cyclopentyl moiety (distinct multiplet patterns). Chiral HPLC or polarimetry is required to verify enantiopurity if the alanine residue is in a non-racemic form. X-ray crystallography resolves absolute configuration, as demonstrated in analogous tert-butyl-containing triazinanes . FT-IR can validate ester carbonyl stretching (~1740 cm⁻¹) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer: The compound is sensitive to hydrolysis due to the ester linkage. Accelerated stability studies (40°C/75% RH) show degradation via tert-butyl group cleavage, forming cyclopentylalanine. Store in anhydrous conditions (argon atmosphere) at –20°C in amber vials. Degradation products can be quantified using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
